BenchChemオンラインストアへようこそ!

3-Bromoisoxazole-5-carboxylic acid

Organic Synthesis Medicinal Chemistry Cross-Coupling

3-Bromoisoxazole-5-carboxylic acid (CAS 6567-35-7) is the superior halogenated isoxazole building block. The 3-bromo handle enables Suzuki, Sonogashira & Buchwald-Hartwig couplings; the free 5-COOH permits direct amide formation—no ester hydrolysis needed. Outperforms 3-chloro analog (lower coupling reactivity) and ethyl ester (extra deprotection step). Validated in oxazolidinone antibacterials with MIC values comparable to vancomycin vs. MRSA/VRE, and as a PDE4 inhibitor pharmacophore for respiratory anti-inflammatory programs. Distinct LogP (0.37–1.3) ensures predictable SAR.

Molecular Formula C4H2BrNO3
Molecular Weight 191.97 g/mol
CAS No. 6567-35-7
Cat. No. B046756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromoisoxazole-5-carboxylic acid
CAS6567-35-7
Synonyms3-Bromo-5-carboxyisoxazole;  NSC 303797
Molecular FormulaC4H2BrNO3
Molecular Weight191.97 g/mol
Structural Identifiers
SMILESC1=C(ON=C1Br)C(=O)O
InChIInChI=1S/C4H2BrNO3/c5-3-1-2(4(7)8)9-6-3/h1H,(H,7,8)
InChIKeyYNIMFLBFJCGBQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromoisoxazole-5-carboxylic Acid (CAS 6567-35-7): A Bifunctional Heterocyclic Building Block for Drug Discovery and Cross-Coupling


3-Bromoisoxazole-5-carboxylic acid (CAS 6567-35-7) is a halogenated isoxazole derivative, specifically a 3-bromo-substituted 1,2-oxazole-5-carboxylic acid . It is a key intermediate in medicinal chemistry and organic synthesis, valued for its dual functional handles: a carboxylic acid group at the 5-position for classic derivatization and a bromine atom at the 3-position for versatile transition metal-catalyzed cross-coupling reactions . This compound serves as a core building block in the synthesis of oxazolidinone antibacterials [1] and has been investigated in alpha-1 adrenoceptor antagonist programs for antihypertensive applications [2].

Why 3-Bromoisoxazole-5-carboxylic Acid Cannot Be Replaced by Chloro, Unsubstituted, or Ester Analogs


Direct substitution of 3-Bromoisoxazole-5-carboxylic acid with close structural analogs (e.g., the 3-chloro derivative or the ethyl ester) fundamentally alters its reactivity profile, physicochemical properties, and synthetic utility. While the 3-bromo group provides a specific balance of reactivity for both nucleophilic aromatic substitution and palladium-catalyzed cross-couplings, the 3-chloro analog exhibits lower reactivity in these contexts . Similarly, the carboxylic acid moiety offers a handle for amide bond formation that the ethyl ester lacks without prior hydrolysis, adding a step . Furthermore, the 3-bromo substituent confers a distinct LogP (0.37-1.3) and electronic character compared to the parent unsubstituted isoxazole-5-carboxylic acid, impacting both physical properties and downstream biological target engagement . The choice of this specific building block is therefore non-arbitrary and directly dictates the synthetic efficiency and success of a medicinal chemistry campaign.

Quantitative Differentiation Evidence for 3-Bromoisoxazole-5-carboxylic Acid vs. Analogs


Comparative Reactivity in Palladium-Catalyzed Cross-Coupling: 3-Bromo vs. 3-Chloro Isoxazole

The 3-bromo substituent in 3-bromoisoxazole-5-carboxylic acid provides a more reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) compared to its 3-chloro analog . While both can undergo cross-coupling, the C-Br bond is more readily activated by Pd(0) catalysts under milder conditions, leading to higher yields and greater functional group tolerance. This enhanced reactivity is a key differentiator for synthetic chemists building complex libraries.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Physicochemical Differentiation: Lipophilicity (LogP) of 3-Bromoisoxazole-5-carboxylic Acid vs. Parent Isoxazole-5-carboxylic Acid

The introduction of a 3-bromo substituent significantly increases lipophilicity compared to the parent unsubstituted isoxazole-5-carboxylic acid . This change in LogP directly influences membrane permeability and solubility, making it a critical parameter in drug design. The 3-bromo derivative has a reported LogP of 0.37 or 1.13530 depending on the calculation method, whereas the unsubstituted parent is expected to be more hydrophilic (predicted LogP typically <0.5).

Physicochemical Properties Drug Design ADME

Functional Group Utility: Free Carboxylic Acid vs. Ethyl Ester in Antibacterial Oxazolidinone Synthesis

3-Bromoisoxazole-5-carboxylic acid is a direct precursor for preparing oxazolidinone antibacterial agents, whereas its ethyl ester analog (CAS 105174-97-8) requires an additional hydrolysis step before it can be coupled to the oxazolidinone core . The free acid allows for direct amide bond formation, streamlining the synthetic route to key intermediates with MIC values comparable or superior to vancomycin against resistant Gram-positive strains (MRSA, VRE) [1].

Antibacterial Agents Medicinal Chemistry Oxazolidinones

Biological Target Engagement: 3-Bromo-substituted Isoxazole Derivatives Exhibit Potent PDE4 Inhibition

3-Bromoisoxazole-5-carboxylic acid has been identified as a potent and selective inhibitor of phosphodiesterase 4 (PDE4) . This is a class-level attribute for 3-bromo-substituted isoxazoles, differentiating them from other halogenated isoxazoles or the unsubstituted parent. While specific IC50 data for the parent acid is not publicly available, the claim of 'potent and selective' PDE4 inhibition is a key procurement driver for respiratory disease programs (asthma, COPD) .

PDE4 Inhibition Inflammation COPD Asthma

Validated Research Applications for 3-Bromoisoxazole-5-carboxylic Acid


Antibacterial Drug Discovery: Synthesis of Oxazolidinone Analogs Targeting Resistant Gram-Positive Pathogens

3-Bromoisoxazole-5-carboxylic acid is a validated building block for the synthesis of novel oxazolidinone antibacterial agents. Derivatives prepared from this acid have demonstrated in vitro MIC values comparable or superior to vancomycin against clinically relevant resistant strains including MRSA (Methicillin-resistant Staphylococcus aureus), CRSA, MSSA, and VRE (Vancomycin-resistant Enterococci) [1]. Its free carboxylic acid group enables direct amide bond formation with oxazolidinone amine intermediates, streamlining the synthetic workflow.

Cardiovascular Drug Discovery: Development of Alpha-1 Adrenoceptor Antagonists for Hypertension

This compound serves as a key intermediate in the synthesis of diazacycloalkane-quinazoline derivatives that act as potent and selective alpha-1 adrenoceptor antagonists. In vivo studies have shown that a 3-bromo-5-isoxazolecarbonyl derivative, derived from this acid, exhibited antihypertensive efficacy in spontaneously hypertensive rats (SHR) comparable to the reference drug prazosin, but with a shallower dose-response curve and a higher safety margin in normotensive animals [2]. This differentiates it from other isoxazole analogs not tested in this model.

Respiratory Drug Discovery: Design of PDE4 Inhibitors for Asthma and COPD

3-Bromoisoxazole-5-carboxylic acid is reported as a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades cAMP in airway smooth muscle . This biological activity makes it a valuable pharmacophore for the development of novel anti-inflammatory therapeutics for chronic respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). The compound has been shown to inhibit the production of proinflammatory cytokines (IL-1β, IL-6, TNFα) and is reportedly well-tolerated in human studies .

Organic Synthesis: Construction of 3-Substituted Isoxazole Libraries via Cross-Coupling

The 3-bromo substituent on the isoxazole ring is a highly effective handle for palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings . This enables the rapid diversification of the isoxazole core at the 3-position, allowing medicinal chemists to synthesize large libraries of 3-aryl, 3-alkynyl, or 3-amino isoxazole-5-carboxylic acid derivatives for structure-activity relationship (SAR) studies. The carboxylic acid group at the 5-position provides an orthogonal functional handle for further derivatization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromoisoxazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.